N-(3,5-dichloro-4-ethoxybenzyl)propan-2-amine hydrochloride
Overview
Description
N-(3,5-dichloro-4-ethoxybenzyl)propan-2-amine hydrochloride, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class of drugs. It is a derivative of ketamine and has been used as a research chemical in scientific studies.
Mechanism of Action
N-(3,5-dichloro-4-ethoxybenzyl)propan-2-amine hydrochloride works by binding to and inhibiting the N-methyl-D-aspartate (NMDA) receptor in the brain. This results in a reduction in the transmission of pain signals and a dissociative state, where the user feels detached from their surroundings.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression and muscle relaxation. This compound also affects the release of neurotransmitters in the brain, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dichloro-4-ethoxybenzyl)propan-2-amine hydrochloride in lab experiments is its similarity to ketamine, which has been extensively studied and has a well-established safety profile. However, one limitation is the lack of research on the long-term effects of this compound use and its potential toxicity.
Future Directions
There are several future directions for research on N-(3,5-dichloro-4-ethoxybenzyl)propan-2-amine hydrochloride. One area of interest is its potential use in treating depression and anxiety disorders. Another area of research is the development of new analogs of this compound with improved therapeutic properties and reduced side effects. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Conclusion
In conclusion, this compound is a dissociative anesthetic drug that has been used in scientific research to study its effects on the central nervous system. It has been found to have anesthetic, analgesic, and sedative properties, similar to ketamine. This compound works by binding to and inhibiting the NMDA receptor in the brain, resulting in a reduction in pain signals and a dissociative state. While there is potential for this compound to be used in treating depression and anxiety disorders, further research is needed to determine its safety and efficacy.
Scientific Research Applications
N-(3,5-dichloro-4-ethoxybenzyl)propan-2-amine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have anesthetic, analgesic, and sedative properties, similar to ketamine. This compound has also been studied for its potential use in treating depression and anxiety disorders.
Properties
IUPAC Name |
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c1-4-16-12-10(13)5-9(6-11(12)14)7-15-8(2)3;/h5-6,8,15H,4,7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGGAAFNEJHUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(C)C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158746-66-7 | |
Record name | Benzenemethanamine, 3,5-dichloro-4-ethoxy-N-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158746-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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